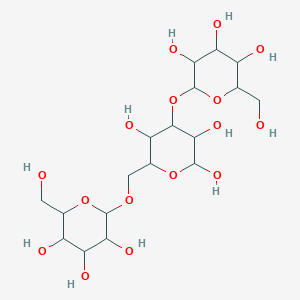

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose is a glycoside compound frequently utilized in glycobiology research to investigate carbohydrate-protein interactions and enzymatic activities . This compound is a disaccharide derivative of mannose, which is a simple sugar or monosaccharide that is important in human metabolism, particularly in the glycosylation of certain proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose typically involves the glycosylation of mannose derivatives. One common method involves the use of glycosyl donors and acceptors under specific reaction conditions to form the glycosidic bond. For example, the synthesis can be achieved by reacting methyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside with appropriate catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through chromatography and crystallization to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose can undergo various chemical reactions, including:

Oxidation: This reaction can be used to convert hydroxyl groups into carbonyl groups.

Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can revert these groups back to alcohols.

Aplicaciones Científicas De Investigación

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose has several scientific research applications:

Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.

Biology: Investigates carbohydrate-protein interactions, which are crucial in cell signaling and recognition processes.

Medicine: Explores potential therapeutic applications, such as drug delivery systems and vaccine development.

Industry: Utilized in the production of glycosylated products and as a standard in analytical methods.

Mecanismo De Acción

The mechanism of action of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose involves its interaction with specific carbohydrate-binding proteins, such as lectins. These interactions can influence various biological processes, including cell adhesion, signaling, and immune responses. The compound’s structure allows it to mimic natural glycans, thereby modulating the activity of glycan-binding proteins and pathways .

Comparación Con Compuestos Similares

Similar Compounds

n-Octyl 3,6-Di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside: This compound is similar in structure but has an octyl group attached, making it useful in studying membrane interactions and as a detergent in biochemical research.

Methyl 3,6-Di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside: This compound is used in similar research applications but differs in its methyl group, affecting its solubility and interaction properties.

Uniqueness

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose is unique due to its specific glycosidic linkages and the absence of additional functional groups, making it a valuable tool for studying pure carbohydrate interactions without interference from other moieties.

Actividad Biológica

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose is a complex carbohydrate that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article synthesizes findings from multiple studies to present a comprehensive overview of its biological activity, including its synthesis, structural characteristics, and biological implications.

Chemical Structure and Synthesis

3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose is a trisaccharide composed of mannose units. Its chemical formula is C18H32O16 with a molecular weight of 504.44 g/mol . The synthesis of this compound often involves complex glycosylation reactions. For instance, one study reported the regioselective synthesis of branched mannose trisaccharides using various protective group strategies to enhance yield and selectivity .

Synthesis Overview:

- Methodology: Direct glycosylation reactions are typically employed, utilizing mannosyl donors and acceptors.

- Yield: The synthesis can achieve yields exceeding 50% under optimized conditions .

- Characterization: Structural confirmation is performed using NMR spectroscopy and other analytical techniques.

Anticancer Properties

Research has indicated that 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose may exhibit anticancer properties. A study focused on saponins containing mannosyl residues demonstrated that these compounds could inhibit cancer cell proliferation . The mechanism appears to involve the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.

Immunological Effects

The compound has also been studied for its immunomodulatory effects. It plays a role in enhancing the immune response by acting as a ligand for specific lectins, which are proteins that bind carbohydrates. For example, its interaction with concanavalin A (ConA) has been characterized, revealing insights into how it may influence immune cell activation .

Binding Studies:

- Lectin Interaction: Thermodynamic studies suggest that 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose binds effectively to ConA, indicating potential applications in vaccine development and immune therapies .

Case Studies and Research Findings

Several case studies have illustrated the biological relevance of this compound:

-

Cancer Cell Line Studies:

- Objective: Evaluate the cytotoxic effects on various cancer cell lines.

- Findings: Significant inhibition of cell growth was observed in breast and colon cancer cells treated with derivatives of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyranose.

-

Immunological Response:

- Objective: Assess the immunomodulatory effects in murine models.

- Findings: Enhanced production of cytokines was noted in animals treated with this compound, suggesting an activation of T-helper cells.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-(hydroxymethyl)-6-[[3,5,6-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZMZIMBDAXZCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392999 |

Source

|

| Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121123-33-9 |

Source

|

| Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.